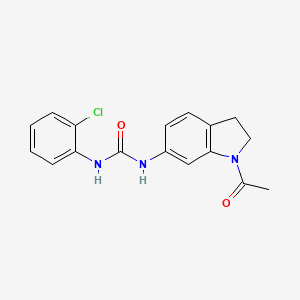
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea, also known as 3-ACPU, is an indole-based synthetic compound with potential applications in the biomedical field. Its structure is composed of an indole core, one acetyl group, and one chlorophenyl group, and it is typically synthesized through a multistep process. 3-ACPU has been studied extensively in recent years due to its potential applications in the fields of drug design and development, as well as its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been studied extensively in recent years due to its potential applications in drug design and development. It has been used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Wirkmechanismus
The mechanism of action of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is not yet fully understood. However, it is believed that the compound may interact with certain proteins, enzymes, and receptors in the body to produce its effects. For example, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has been shown to interact with certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of biological assays. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively non-toxic, making it a safe compound to work with in the laboratory. However, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is relatively expensive and can be difficult to obtain in large quantities, making it a less-than-ideal choice for large-scale experiments.
Zukünftige Richtungen
The potential future directions for 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea are numerous. One potential future direction is the development of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the design of novel antifungal agents, as well as in the synthesis of novel drugs for the treatment of cancer and other diseases. Finally, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea could be used in the development of novel drugs for the treatment of psychiatric disorders, such as depression and anxiety.
Synthesemethoden
3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea is typically synthesized through a multistep process that begins with the reaction of an indole derivative, such as indole-3-carboxaldehyde, with an acyl chloride, such as acetyl chloride, to form a 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride. This intermediate is then reacted with a substituted amine, such as 2-chloroaniline, to form the final product, 3-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(2-chlorophenyl)urea. The reaction is typically conducted in a solvent such as dichloromethane or toluene at room temperature.
Eigenschaften
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGIEHHSRYUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylindolin-6-yl)-3-(2-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6582180.png)
![1-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6582182.png)
![1-[(4-chlorophenyl)methyl]-3-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}urea](/img/structure/B6582187.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B6582201.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6582207.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582208.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzamide](/img/structure/B6582211.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6582220.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582225.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582229.png)

![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)